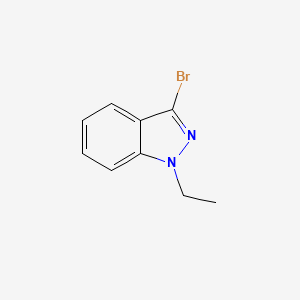

3-Bromo-1-ethyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1-ethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2 . It has a molecular weight of 225.09 .

Synthesis Analysis

The synthesis of this compound involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . One specific method involves the synthesis from 1-Methyl-2-phenylindole and N-bromosuccinimide .Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C9H9BrN2 .Chemical Reactions Analysis

The chemical reactions involving this compound include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

Research on indazole derivatives, such as 3-Bromo-1-ethyl-1H-indazole, often focuses on their crystal and molecular structures to understand their biological activities better. For instance, studies have synthesized and characterized various nitroindazoles, examining their crystal structures and molecular parameters using X-ray diffraction and NMR spectroscopy. Such analyses are foundational for understanding the properties and potential applications of these compounds in biological systems (Cabildo et al., 2011).

Synthesis and Chemical Reactions

Indazoles are subject to regioselective protection and subsequent amine coupling reactions, crucial for synthesizing novel derivatives with potential therapeutic applications. For example, research has shown that under specific conditions, indazoles can be protected regioselectively at N-2, facilitating further chemical modifications and leading to the production of novel indazole derivatives through reactions like Buchwald couplings (Slade et al., 2009).

Catalysis and Synthetic Applications

The synthesis of 2H-indazoles through copper-catalyzed, one-pot, three-component reactions showcases the utility of indazole derivatives in catalysis and organic synthesis. These reactions involve the formation of C-N and N-N bonds, underlining the versatility of indazoles as intermediates in the synthesis of complex organic molecules (Kumar et al., 2011).

Supramolecular Chemistry

Indazole derivatives also find applications in supramolecular chemistry, where their ability to form diverse supramolecular interactions can be harnessed for various purposes, including catalysis, drug design, and the development of new materials. For instance, research into 1,2,3-triazoles, which can be synthesized from indazoles, has revealed their utility in forming supramolecular assemblies due to their ability to engage in hydrogen and halogen bonding (Schulze & Schubert, 2014).

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives, such as 3-Bromo-1-ethyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They are important building blocks for many bioactive natural products and commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Mecanismo De Acción

Target of Action

The primary targets of 3-Bromo-1-ethyl-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .

Mode of Action

This compound interacts with its targets by inhibiting, regulating, and/or modulating their activities . This interaction results in changes in the cell cycle and volume regulation, which can have significant effects on cellular functions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving CHK1, CHK2, and SGK kinases . The downstream effects of these pathways include changes in cell cycle progression and volume regulation .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell cycle progression and volume regulation . These changes can have significant effects on cellular functions and may contribute to the compound’s potential therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other molecules in the cellular environment, the pH of the environment, and the temperature

Análisis Bioquímico

Cellular Effects

It has been suggested that indazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-bromo-1-ethylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPUWQYBIYJJOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2945249.png)

![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)

![1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

![N-(4-methoxybenzyl)-1-{[2-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2945259.png)

![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2945261.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2945266.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2945267.png)

![2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B2945270.png)

![4-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2945271.png)

![(2-Chlorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2945272.png)